molecular formula C10H24N2O9S2 B12061270 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) hydrate

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) hydrate

Cat. No.: B12061270
M. Wt: 380.4 g/mol
InChI Key: VPTYCVRYPYNQLU-UHFFFAOYSA-N
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Description

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) hydrate: POPSO dihydrate , is a zwitterionic compound with the chemical formula C10H22N2O8S2·2Na. It is commonly used as a buffer in biochemical and biophysical research due to its unique properties .

Preparation Methods

Synthetic Routes:: The synthesis of POPSO typically involves the following steps:

    Piperazine Derivatization: Piperazine reacts with chlorosulfonic acid to form the intermediate piperazine-N,N’-bis(2-chloroethanesulfonic acid).

    Hydrolysis and Neutralization: The intermediate is then hydrolyzed and neutralized to yield POPSO.

    Dihydrate Formation: The compound is often isolated as a dihydrate (with two water molecules) during purification.

Industrial Production::

Chemical Reactions Analysis

POPSO is stable under physiological conditions and does not readily undergo chemical reactions. it is essential to consider its behavior in solution:

Scientific Research Applications

POPSO finds applications in various scientific fields:

    Biochemistry and Biophysics: As a buffer, it helps maintain pH stability in experiments involving proteins, enzymes, and nucleic acids.

    Cell Biology: Used in cell culture media to regulate osmolality.

    Metal Ion Studies: Its interaction with copper ions is relevant in metal toxicity research.

Mechanism of Action

The exact mechanism of POPSO’s effects remains an active area of research. its zwitterionic nature likely contributes to its buffering capacity and interactions with cellular components.

Comparison with Similar Compounds

POPSO is unique due to its specific sulfonic acid groups and piperazine backbone. Similar compounds include other zwitterionic buffers like HEPES and TES.

Properties

Molecular Formula

C10H24N2O9S2

Molecular Weight

380.4 g/mol

IUPAC Name

2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid;hydrate

InChI

InChI=1S/C10H22N2O8S2.H2O/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);1H2

InChI Key

VPTYCVRYPYNQLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.O

Origin of Product

United States

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